![molecular formula C12H15NO B15293699 1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)
1,3-Dihydrospiro[indene-2,2'-morpholine]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydrospiro[indene-2,2’-morpholine] is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The indene and morpholine rings are fused together, creating a rigid and stable structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro[indene-2,2’-morpholine] typically involves a multi-step process. One common method includes the cyclization of indene derivatives with morpholine under specific reaction conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 1,3-Dihydrospiro[indene-2,2’-morpholine] may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反应分析
Types of Reactions
1,3-Dihydrospiro[indene-2,2’-morpholine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium methoxide (NaOMe) in methanol at reflux temperature.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indene or morpholine derivatives.
科学研究应用
1,3-Dihydrospiro[indene-2,2’-morpholine] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3-Dihydrospiro[indene-2,2’-morpholine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
- 1,3-Dihydrospiro[indene-2,2’-piperidine]
- 1,3-Dihydrospiro[indene-2,2’-pyrrolidine]
- 1,3-Dihydrospiro[indene-2,2’-thiazolidine]
Uniqueness
1,3-Dihydrospiro[indene-2,2’-morpholine] is unique due to its specific spirocyclic structure, which imparts stability and rigidity. This structure can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
spiro[1,3-dihydroindene-2,2'-morpholine] |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-8-12(7-10(11)3-1)9-13-5-6-14-12/h1-4,13H,5-9H2 |
InChI 键 |
NOYACTNJXUXRIF-UHFFFAOYSA-N |
规范 SMILES |
C1COC2(CC3=CC=CC=C3C2)CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


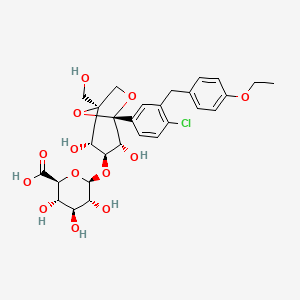
![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)
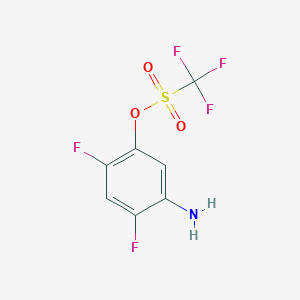

![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)



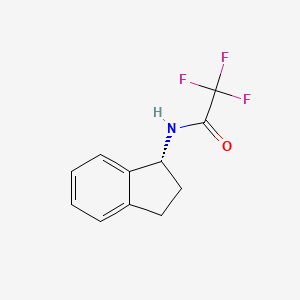
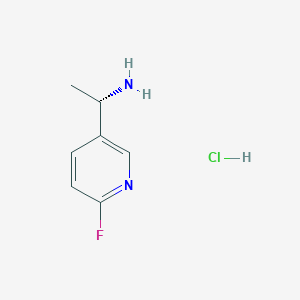
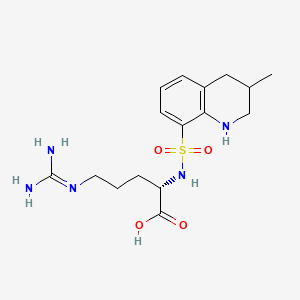
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
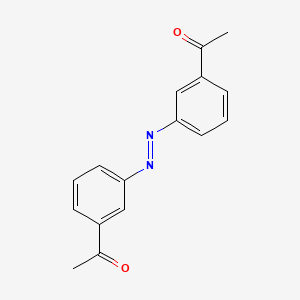
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
